molecular formula C17H16ClN3O3 B3984713 (3-CHLOROPHENYL)[4-(2-NITROPHENYL)PIPERAZINO]METHANONE

(3-CHLOROPHENYL)[4-(2-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B3984713
M. Wt: 345.8 g/mol
InChI Key: GXUSIROMDCBJQV-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone is a complex organic compound characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring, which can be achieved using reagents like chlorine gas or thionyl chloride.

    Piperazine Coupling: The coupling of the chlorophenyl and nitrophenyl groups to a piperazine ring, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the chlorine atom with other functional groups such as hydroxyl or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (3-chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds with specific properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and chlorophenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-nitrophenyl)(phenyl)methanone
  • (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
  • (4-Chlorophenyl)[3-(trichloromethyl)-2-oxiranyl]methanone

Uniqueness

(3-Chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone is unique due to the presence of both chlorophenyl and nitrophenyl groups attached to a piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-14-5-3-4-13(12-14)17(22)20-10-8-19(9-11-20)15-6-1-2-7-16(15)21(23)24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUSIROMDCBJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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